BMS-817378

Kinase Inhibition MET VEGFR2

BMS-817378 is a phosphate prodrug of dual MET/VEGFR2 inhibitor BMS-794833, engineered for enhanced oral bioavailability and consistent systemic exposure—critical for PK/PD studies. Its active moiety profile (MET IC50: 1.7 nM; VEGFR2 IC50: 15 nM; Ron/Axl/Flt3 <3 nM) makes it the definitive tool for xenograft models (U87, GTL-16) where tumor growth and angiogenesis intersect. Unlike selective MET inhibitors (Capmatinib, Tepotinib), its broader polypharmacology serves as an essential resistance-mechanism control. Procure for studies requiring oral prodrug pharmacokinetics.

Molecular Formula C24H18ClF2N4O7P
Molecular Weight 578.85
CAS No. 1174161-69-3
Cat. No. B560353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-817378
CAS1174161-69-3
Synonyms(Z)-N-(4-((3-chloro-2-imino-1,2-dihydropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1-((phosphonooxy)methyl)-1,4-dihydropyridine-3-carbimidic acid
Molecular FormulaC24H18ClF2N4O7P
Molecular Weight578.85
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F
InChIInChI=1S/C24H18ClF2N4O7P/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36)
InChIKeyKXDZWUPUSDCGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-817378: A Potent ATP-Competitive MET/VEGFR2 Prodrug Inhibitor (CAS 1174161-69-3) for Advanced Solid Tumor Research


BMS-817378 (CAS 1174161-69-3), also referred to as SCR-1481B1, is a synthetic organic prodrug designed to deliver its active moiety, BMS-794833, which functions as a potent, ATP-competitive dual inhibitor of MET (c-Met) and VEGFR2. In cell-free kinase assays, BMS-794833 exhibits IC50 values of 1.7 nM against MET and 15 nM against VEGFR2 . The compound demonstrates significant inhibitory activity against additional MET-related kinases, including Ron, Axl, and Flt3, with reported IC50 values below 3 nM [1]. BMS-817378 advanced to Phase 1 clinical evaluation (NCT00792558) in subjects with advanced or metastatic solid tumors [2].

Why Generic MET Inhibitors Cannot Substitute for BMS-817378 in Research and Development Pipelines


BMS-817378 cannot be simply interchanged with other MET inhibitors or even its active metabolite, BMS-794833, due to its unique prodrug structure which fundamentally alters its physicochemical and pharmacokinetic properties. As a phosphate prodrug, BMS-817378 is engineered to enhance solubility and oral bioavailability compared to the direct administration of the active moiety BMS-794833 [1]. This prodrug strategy is critical for achieving consistent systemic exposure in vivo, a parameter that directly impacts the translatability of preclinical efficacy findings. Furthermore, the specific dual inhibition profile of its active metabolite—targeting MET (IC50: 1.7 nM) and VEGFR2 (IC50: 15 nM) alongside sub-3 nM activity against Ron, Axl, and Flt3—constitutes a distinct polypharmacology signature that is not replicated by more selective MET inhibitors like Capmatinib (c-Met IC50: 0.13 nM) or Tepotinib (c-Met IC50: 1.8-4 nM) . Therefore, substituting BMS-817378 with a different MET inhibitor in a research protocol would introduce confounding variables, altering both the intended target coverage and the emergent pharmacological outcome.

Quantitative Differentiation of BMS-817378 (CAS 1174161-69-3) from MET/VEGFR2 Inhibitor Analogs


BMS-817378 vs. Capmatinib: Differentiated by Dual MET/VEGFR2 Potency Versus Selective MET Inhibition

BMS-817378, through its active metabolite BMS-794833, demonstrates potent dual inhibition of MET (IC50: 1.7 nM) and VEGFR2 (IC50: 15 nM) [1]. In contrast, Capmatinib is a highly selective MET inhibitor with an IC50 of 0.13 nM, but it lacks significant activity against VEGFR2 . This fundamental difference in target selectivity is a primary differentiator.

Kinase Inhibition MET VEGFR2 Polypharmacology

BMS-817378 vs. Tepotinib: Divergent Target Panels and Prodrug Advantages

The active moiety of BMS-817378 (BMS-794833) exhibits a broad inhibition profile, targeting MET, VEGFR2, Ron, Axl, and Flt3 (all IC50s < 3 nM for the latter three) [1]. Tepotinib, a highly selective MET inhibitor (c-Met IC50: 1.8-4 nM) , demonstrates >200-fold selectivity over a panel of other kinases including TrkA, Axl, and IRAK4 . This means Tepotinib is significantly less potent against the additional targets (e.g., Axl) that BMS-817378's active moiety engages.

Kinase Profiling c-Met Ron Axl Bioavailability

BMS-817378 vs. Savolitinib: Prodrug Solubility Profile Contrasted with a Highly Selective, Non-Prodrug MET Inhibitor

Savolitinib is a non-prodrug, highly selective MET inhibitor (c-Met IC50: 5 nM; p-Met IC50: 3 nM) with 650-fold selectivity across a panel of 265 kinases [1]. Unlike BMS-817378, Savolitinib does not target VEGFR2 and is not a prodrug. The prodrug structure of BMS-817378 is specifically designed to improve the aqueous solubility and oral bioavailability of its active moiety, BMS-794833, a property that is critical for achieving consistent in vivo exposure [2]. Savolitinib achieves high membrane permeability without efflux transport, a different pharmacokinetic profile .

Pharmacokinetics Selectivity VEGFR2 Prodrug

BMS-817378 vs. BMS-794833: The Prodrug Formulation for Enhanced Bioavailability

A critical, often overlooked distinction is between the prodrug, BMS-817378, and its active metabolite, BMS-794833. BMS-817378 is a novel phosphate prodrug specifically engineered to improve the physicochemical properties of the active moiety, BMS-794833, resulting in enhanced oral bioavailability and solubility [1]. This is a key design feature enabling its progression into oral dosing clinical trials [2]. Direct use of BMS-794833 in in vivo studies may yield different pharmacokinetic and pharmacodynamic outcomes due to its inherent solubility and absorption limitations, which the prodrug is designed to overcome.

Prodrug Bioavailability Formulation Pharmacokinetics

Optimal Research and Procurement Scenarios for BMS-817378 (CAS 1174161-69-3)


In Vivo Oncology Studies Requiring Dual MET/VEGFR2 Pathway Inhibition

This scenario is ideal for research programs investigating the therapeutic potential of simultaneously blocking MET-dependent tumor growth, invasion, and angiogenesis via VEGFR2. The dual inhibitory profile of the active metabolite BMS-794833 (MET IC50: 1.7 nM; VEGFR2 IC50: 15 nM) [1] makes BMS-817378 the compound of choice for in vivo efficacy studies in xenograft models where both signaling axes are implicated, such as in glioblastoma (U87) and gastric carcinoma (GTL-16) models [2].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Dual Kinase Inhibitors

Procure BMS-817378 for PK/PD studies where oral bioavailability and consistent systemic exposure are critical endpoints. The prodrug formulation of BMS-817378 is specifically designed to enhance these properties [3]. This is in direct contrast to using its active moiety BMS-794833 or other non-prodrug MET inhibitors, which may exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles, thereby confounding the interpretation of target engagement and efficacy [4].

Investigating Resistance Mechanisms to MET-Selective Inhibitors

Use BMS-817378 as a comparative tool in studies examining resistance to highly selective MET inhibitors like Capmatinib or Tepotinib. Since BMS-817378's active moiety engages a broader panel of kinases including VEGFR2, Axl, and Ron [5], it serves as a valuable control to determine if resistance is driven by a bypass mechanism involving one of these additional targets. This comparative approach can reveal whether a dual- or multi-kinase inhibition strategy could overcome or prevent the emergence of resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-817378

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.